Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate
Beschreibung
Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused thiazinoquinazoline core linked to a piperazine moiety via a carbonyl group. The ethyl carboxylate ester at the piperazine nitrogen enhances solubility and bioavailability, a common strategy in prodrug design . Its synthesis likely involves coupling a thiazinoquinazoline carbonyl chloride with a piperazine derivative, analogous to methods used for quinolinecarboxylic acid derivatives (e.g., triphosgene-mediated activation of carbonyl groups) . Structural confirmation would rely on spectroscopic techniques such as NMR, IR, and MS, as demonstrated for related compounds .
Eigenschaften
IUPAC Name |
ethyl 4-(6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-2-27-19(26)22-9-7-21(8-10-22)16(24)13-4-5-14-15(12-13)20-18-23(17(14)25)6-3-11-28-18/h4-5,12H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBVTJLTBPKDCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties. They interact with human microglia and neuronal cell models.
Mode of Action
It’s suggested that similar compounds inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells.
Biologische Aktivität
Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse sources.
Synthesis
The synthesis of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazine ring followed by the introduction of the piperazine moiety. Detailed methods can be found in various chemical literature focusing on heterocyclic compounds.
Antimicrobial Activity
Research indicates that compounds similar to Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline) exhibit antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that related structures possess minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria .
Anticancer Properties
Several derivatives containing the quinazoline and thiazine rings have demonstrated anticancer activity. For example, hybrid derivatives incorporating quinazolinone structures have been reported to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and induction of cell cycle arrest .
Analgesic and Anti-inflammatory Effects
Compounds derived from thiazine structures have shown potential as analgesics and anti-inflammatory agents . Some studies report that these compounds can inhibit nitric oxide synthase (NOS), which plays a crucial role in pain and inflammation pathways .
The biological effects of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : Some derivatives may act on specific receptors involved in pain perception or inflammatory responses.
- DNA Interaction : Certain thiazine derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Case Studies
A notable study evaluated the anticancer effects of a series of quinazoline derivatives on various cancer cell lines. The results indicated that modifications at the piperazine position significantly enhanced cytotoxicity against breast and lung cancer cells . Another study focused on the antibacterial efficacy of thiazine derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Below is a comparative analysis:
Table 1: Comparative Analysis of Ethyl 4-(6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carbonyl)piperazine-1-carboxylate and Analogous Compounds
Key Comparative Insights
Structural Diversity: The target compound’s thiazinoquinazoline core distinguishes it from pyridazinones (e.g., ) and pyridothiazines (e.g., ). Piperazine moieties are known to enhance solubility and CNS penetration .
Synthesis Strategies: The use of triphosgene for carbonyl activation (as in ) is a common theme in coupling heterocyclic acids with amines. This contrasts with ethanol-mediated cyclizations (e.g., ) or nucleophilic substitutions (e.g., ).
Bioactivity Potential: While direct bioactivity data for the target compound is unavailable, structurally related compounds exhibit antibacterial (quinolones ), CNS-modulatory (pyridazinones ), and antimicrobial (coumarin hybrids ) activities. The ethyl carboxylate may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement.
Physicochemical Properties: The logP of the target compound is expected to be lower than non-esterified analogs due to the polar carboxylate group, improving aqueous solubility. This aligns with trends observed in ethyl ester derivatives of pyridothiazines and pyridazinones .
Methodological Considerations for Comparison
As highlighted in , compound similarity assessments must balance structural and functional criteria . For the target compound:
- 2D/3D similarity metrics (e.g., Tanimoto coefficients) would quantify overlap with quinolones or pyridazinones.
- Pharmacophore modeling could identify shared motifs (e.g., hydrogen-bond acceptors in the thiazinoquinazoline core).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
